molecular formula C8H5N3 B1142636 5-ethynyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1207351-15-2

5-ethynyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1142636
CAS No.: 1207351-15-2
M. Wt: 143.149
InChI Key: LOZKDFHJCRBAHN-UHFFFAOYSA-N
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Description

5-ethynyl-1H-pyrazolo[3,4-b]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The ethynyl group at the 5-position of the pyrazole ring adds unique chemical properties to this compound, making it of interest in various fields of research.

Mechanism of Action

Target of Action

This compound belongs to a class of heterocyclic compounds known as pyrazolopyridines , which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine . .

Biochemical Pathways

The biochemical pathways affected by 5-ethynyl-1H-pyrazolo[3,4-b]pyridine are currently unknown. As a pyrazolopyridine derivative, it may potentially influence pathways involving purine metabolism or signaling . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to be stored in a sealed, dry environment at 2-8°C . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl-containing derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl-substituted pyrazolopyridines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-ethynyl-1H-pyrazolo[3,4-b]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, this compound is investigated for its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and inhibitors can be used to study these pathways or develop new therapeutic agents .

Medicine: The compound’s potential as a kinase inhibitor also extends to medicinal chemistry, where it is explored for its anticancer properties. By inhibiting specific kinases, it may help in the treatment of various cancers .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique electronic or optical properties.

Comparison with Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Lacks the ethynyl group, which affects its chemical reactivity and biological activity.

    5-bromo-1H-pyrazolo[3,4-b]pyridine:

    5-iodo-1H-pyrazolo[3,4-b]pyridine: Similar to the bromo derivative, the iodine atom changes its chemical properties.

Uniqueness: The ethynyl group in 5-ethynyl-1H-pyrazolo[3,4-b]pyridine provides unique reactivity, allowing for the formation of various derivatives through oxidation, reduction, and substitution reactions. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-ethynyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-6-3-7-5-10-11-8(7)9-4-6/h1,3-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZKDFHJCRBAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725967
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207351-15-2
Record name 5-Ethynyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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